

# Technical Support Center: Perovskite Hysteresis Mitigation

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## Compound of Interest

Compound Name: Octylazanium;bromide

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Topic: Minimizing Hysteresis in PSCs using Octylammonium Bromide (OABr) Ticket ID: PSC-OABr-2D3D-OPT Status: Open Assigned Specialist: Senior Application Scientist, Photovoltaics Division

## Executive Summary: The Hysteresis Challenge

The Issue: You are observing a discrepancy in the current-voltage (J-V) scans between forward (short circuit

open circuit) and reverse (open circuit

short circuit) sweeps. This hysteresis is primarily caused by ion migration (specifically iodide ions) and interfacial charge accumulation at the perovskite/transport layer boundaries.

The Solution: Octylammonium Bromide (OABr) is a bulky organic halide salt. When applied correctly, it does not fit into the 3D perovskite lattice. Instead, it reacts with the surface to form a low-dimensional 2D perovskite capping layer (Ruddlesden-Popper phase). This layer acts as a physical barrier to ion migration and passivates surface defects (under-coordinated

), thereby suppressing hysteresis and enhancing moisture stability.

# Standard Operating Protocol: OABr Surface Passivation

Note: This protocol assumes a standard n-i-p architecture (e.g., FTO/TiO<sub>2</sub>/Perovskite/HTL/Au). The OABr treatment is performed after the perovskite annealing and before the Hole Transport Layer (HTL) deposition.

## Phase A: Precursor Preparation

Objective: Create a stable OABr solution that ensures uniform coverage without dissolving the underlying 3D perovskite.

- Solvent Selection: Use Anhydrous Isopropanol (IPA).
  - Why: IPA is orthogonal to most lead halide perovskites (it won't dissolve the or film if exposure time is short).
- Concentration: Prepare a 2 mg/mL to 5 mg/mL solution of OABr in IPA.
  - Optimization Tip: Start with 2 mg/mL. Higher concentrations (>10 mg/mL) can form an overly thick insulating layer, increasing series resistance ( ) and lowering Fill Factor (FF).
- Dissolution: Vortex for 5 minutes at room temperature. Ensure the solution is perfectly clear.

## Phase B: Deposition Workflow (Dynamic Spin Coating)



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## Troubleshooting & FAQs

### Q1: I treated the surface with OABr, but the film turned slightly white/cloudy. Is this normal?

Diagnosis: No. This indicates "fogging" or excessive 2D phase formation.

- Cause A (Humidity): The ambient humidity is too high (>40% RH). OABr is hygroscopic before it reacts.
- Cause B (Concentration): Your concentration is too high (>10 mg/mL). You have created a thick macroscopic layer rather than a microscopic passivation interface.
- Fix: Dilute your solution to 1-2 mg/mL and ensure fabrication occurs in a nitrogen glovebox or dry room (<20% RH).

### Q2: Hysteresis decreased, but my Short Circuit Current ( ) dropped significantly. Why?

Diagnosis: Charge extraction barrier.<sup>[1]</sup>

- Reasoning: The bulky octyl chain ( ) is insulating. If the 2D layer is too thick or the annealing was insufficient to orient the crystals vertically, it blocks charge carriers from reaching the HTL.

- Fix:
  - Reduce OABr concentration.
  - Increase annealing temperature slightly (e.g., to ) to improve crystallinity of the 2D phase.

### Q3: Can I add OABr directly into the perovskite precursor instead of surface coating?

Answer: Yes, but the mechanism changes.

- Method: Adding OABr (approx. 5 mol%) to the bulk precursor or the antisolvent.
- Result: This creates a "bulk heterojunction" or grain-boundary passivation. While effective for stability, surface treatment is generally more effective for eliminating hysteresis because the primary ion accumulation occurs at the interfaces, not the bulk.

## Mechanistic Visualization

The following diagram illustrates how OABr transforms the device physics to block ion migration.



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Figure 1: Mechanism of OABr passivation. The formation of the 2D

layer physically blocks ion migration channels and passivates surface traps, eliminating the capacitive memory effect responsible for hysteresis.

## Expected Data & Benchmarks

When optimizing OABr concentration, typical results follow this trend (based on

baseline):



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## References

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## Sources

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